molecular formula C10H13BrO B1340610 4-Bromo-2-isopropyl-1-methoxybenzene CAS No. 24591-33-1

4-Bromo-2-isopropyl-1-methoxybenzene

Cat. No. B1340610
CAS RN: 24591-33-1
M. Wt: 229.11 g/mol
InChI Key: CFNMTRKNNCKHBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated methoxybenzenes can involve halogenation reactions, as seen in the synthesis of "Methyl 4-Bromo-2-methoxybenzoate" where bromination and subsequent reactions were used to introduce the bromo and methoxy groups onto the benzene ring . Similarly, the synthesis of poly[2-methoxy-5-(2'-ethylhexyloxy)-p-phenylenevinylene] using a bis(bromomethyl) monomer indicates that brominated intermediates are key in the synthesis of more complex brominated aromatic compounds .

Molecular Structure Analysis

Chemical Reactions Analysis

Brominated methoxybenzenes can participate in various chemical reactions. For instance, the bromination of 2,6-dimethyl-4-methoxybenzyl alcohol derivatives shows that the reaction is influenced by the electronegativity of substituents, leading to products with bromination on the aromatic nuclei . The isomerization of brominated styrylbenzenes in strong base conditions indicates that brominated compounds can undergo structural changes under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxybenzenes are influenced by their molecular structure. For example, the photoluminescent properties of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes demonstrate how the presence of bromo and methoxy groups can affect the emission characteristics of aromatic compounds . The study of bromochloromethoxybenzenes in the marine troposphere suggests that these compounds have mixed biogenic and anthropogenic origins, indicating their environmental relevance and potential for atmospheric reactions .

Scientific Research Applications

  • Electrophilic Aromatic Substitution

    • Field : Organic Chemistry
    • Application : 4-Bromo-2-isopropyl-1-methoxybenzene can undergo Electrophilic Aromatic Substitution, a common reaction in organic chemistry .
    • Method : The reaction involves the substitution of a substituent on an aromatic ring with an electrophile . The specific conditions for the reaction depend on the reactivity of the reactant .
    • Results : The product distribution (ortho, meta, para) depends on the nature of the substituent .
  • Suzuki Coupling

    • Field : Organic Chemistry
    • Application : 4-Bromo-2-isopropyl-1-methoxybenzene can be used in Suzuki coupling reactions .
    • Method : The reaction involves the coupling of 4-bromoanisole with phenylboronic acid, catalyzed by palladium pincer complexes .
    • Results : The specific outcomes of the reaction would depend on the exact conditions and reactants used .
  • Heck Reaction

    • Field : Organic Chemistry
    • Application : 4-Bromo-2-isopropyl-1-methoxybenzene can be used in Heck reactions .
    • Method : The reaction involves the coupling of 4-bromoanisole with ethyl acrylates in room-temperature ionic liquids .
    • Results : The reaction is reported to afford ethyl 4-methoxycinnamate .

Safety And Hazards

The safety information for “4-Bromo-2-isopropyl-1-methoxybenzene” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

4-bromo-1-methoxy-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNMTRKNNCKHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563136
Record name 4-Bromo-1-methoxy-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-isopropyl-1-methoxybenzene

CAS RN

24591-33-1
Record name 4-Bromo-1-methoxy-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-methoxyisopropyl-benzene (2 g) and N-bromosuccinimide (2.6 g) in acetonitrile (20 mL) was stirred at ambient temperature for 18 h. The reaction was concentrated in vacuo, slurried in carbon tetrachloride and filtered. The filtrate was concentrated in vacuo. The residue was flash chromatographed (5% dichloromethane/hexanes) to afford the title compound as an oil (2.5 g).
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2 g
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2.6 g
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a suspension of potassium bromide (18.8 g, 157.7 mmol) in 400 mL of methylene chloride at 0° C. were added 18-Crown-6 (2.08 g, 7.88 mmol), 3-chloroperoxy benzoic acid (27.2 g, 157.7 mmol) and 2-isopropylanisole (12.0 g, 78.8 mmol). After stirring for 3 hours at 0° C., the reaction mixture was poured into ice water (500 mL), and stirred for 30 minutes. The organic layer was separated, washed with saturated NaHCO3 solution (400 mL), followed by water (300 mL), and dried (MgSO4). The solvent was evaporated to give an oil, which was purified by flash column chromatography (silica gel, 98:2 hexane/ethylacetate) to give 13 g (56.7 mmol, 72%) of 4-bromo-2-isopropylanisole (3) as an oil; 1HNMR (CDCl3) δ 1.2 (d, 6H), 3.3 (heptet, 1H), 6.7 (d, 1H), 6.84 (d, 1H), 7.29 (s, 1H).
Quantity
18.8 g
Type
reactant
Reaction Step One
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400 mL
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solvent
Reaction Step One
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2.08 g
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reactant
Reaction Step Two
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27.2 g
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reactant
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12 g
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reactant
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[Compound]
Name
ice water
Quantity
500 mL
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reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a suspension of potassium bromide (18.8 g, 157.7 mmol) in 400 mL of CH2Cl2 at 0° C. were added 18-Crown-6 (2.08 g, 7.88 mmol), 3-chloroperoxy benzoic acid (27.2 g, 157.7 mmol) and 2-isopropylanisole (a compound of Formula 1 from Example 1) (12.0 g, 78.8 mmol). After stirring for 3 hours at 0° C., the reaction mixture was poured into ice water (500 mL), and stirred for 30 minutes. The organic layer was separated, washed with saturated NaHCO3 solution (400 mL), followed by water (300 mL), and dried (MgSO4). The solvent was evaporated to give an oil, which was purified by flash column chromatography (silica gel, 98:2 hexane/ethylacetate) to give 13 g (56.7 mmol, 72%) of 4-bromo-2-isopropylanisole (a compound of Formula 3) as an oil; 1HNMR (CDCl3) δ1.2 (d, 6H), 3.3 (heptet, 1H), 6.7 (d, 1H), 6.84 (d, 1H), 7.29 (s, 1H).
[Compound]
Name
Formula 3
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0 (± 1) mol
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reactant
Reaction Step One
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18.8 g
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reactant
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400 mL
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solvent
Reaction Step Two
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2.08 g
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reactant
Reaction Step Three
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27.2 g
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
Formula 1
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-isopropyl-1-methoxybenzene
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4-Bromo-2-isopropyl-1-methoxybenzene
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4-Bromo-2-isopropyl-1-methoxybenzene
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4-Bromo-2-isopropyl-1-methoxybenzene
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4-Bromo-2-isopropyl-1-methoxybenzene
Reactant of Route 6
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4-Bromo-2-isopropyl-1-methoxybenzene

Citations

For This Compound
3
Citations
E Rial, L Rodríguez-Sánchez, P Aller, A Guisado… - Chemistry & biology, 2011 - cell.com
… R2 = Me, entries 6/7 and 8/9); however, the need for the chromane ring has been proven with the lack of inhibition of CSIC-E243 (4-bromo-2-isopropyl-1-methoxybenzene), a …
Number of citations: 28 www.cell.com
D Chen, EV Jones, CW Williams… - … A European Journal, 2022 - Wiley Online Library
… precursor 8av from alkenylphosphonate 6a (prepared in four steps from diethyl malonate) and aldehyde 7v (prepared in two steps from 4-bromo2-isopropyl-1-methoxybenzene). …
SD Lv, T Tian, LQ Zhang, SY Xu, DH Zhao, JJ Wang… - Tetrahedron, 2019 - Elsevier
An efficient total synthesis of scrodentoid A was accomplished starting from a Hagemann's ester and a substituted (2-bromoethyl)benzene. Key reactions in this synthesis include C-…
Number of citations: 1 www.sciencedirect.com

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